2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride is a chemical compound with the molecular formula C13H18ClN·HCl. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride typically involves the reaction of benzazocine derivatives with 2-chloroethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazocine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-bromoethyl)-, hydrochloride
- 2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-iodoethyl)-, hydrochloride
Uniqueness
2-Benzazocine, 1,2,3,4,5,6-hexahydro-2-(2-chloroethyl)-, hydrochloride is unique due to its specific chloroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
100311-00-0 |
---|---|
Molekularformel |
C13H19Cl2N |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-3,4,5,6-tetrahydro-1H-2-benzazocine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-8-10-15-9-4-3-6-12-5-1-2-7-13(12)11-15;/h1-2,5,7H,3-4,6,8-11H2;1H |
InChI-Schlüssel |
XUQBFMJGHHYFCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC2=CC=CC=C2C1)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.